molecular formula C17H22N2O4 B2640580 7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 951994-18-6

7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No. B2640580
CAS RN: 951994-18-6
M. Wt: 318.373
InChI Key: AHQYIXRDMQEPGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide” is 318.37 . The InChI code for this compound is 1S/C17H22N2O4.

Scientific Research Applications

Metabolism and Disposition

A study on the disposition and metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist developed for insomnia treatment, provides insights into how such compounds are processed in the human body. The study found that the compound and its metabolites are primarily eliminated through feces, with a significant portion undergoing oxidation of the benzofuran ring, leading to various metabolites. This research indicates the complex metabolic pathways involved in processing benzofuran derivatives, highlighting their pharmacokinetics and potential for generating active metabolites (Renzulli et al., 2011).

Pharmacokinetics in Humans

Another research focus for benzofuran derivatives is their pharmacokinetics in humans, as seen in a study on 7-methoxytacrine (7-MEOTA), a reversible cholinesterase inhibitor. This study provided valuable data on the absorption, distribution, metabolism, and excretion (ADME) of 7-MEOTA, indicating its cholinomimetic adverse effects at certain blood levels and highlighting the pharmacokinetic profile of benzofuran derivatives when administered orally or intramuscularly (Filip et al., 1991).

properties

IUPAC Name

7-methoxy-N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-21-14-5-2-4-13-12-15(23-16(13)14)17(20)18-6-3-7-19-8-10-22-11-9-19/h2,4-5,12H,3,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQYIXRDMQEPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide

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